Sodium 4-hydroxybutane-1-sulfonate
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Overview
Description
Sodium 4-hydroxybutane-1-sulfonate is an organic compound with the chemical formula C4H9NaO4S. It is a sodium salt of 4-hydroxybutane-1-sulphonic acid and is known for its solubility in water and its crystalline form. This compound is utilized in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxybutane-1-sulfonate can be synthesized through several methods. One common method involves the reaction of 1,4-butanediol with a sulfonating agent. The process typically includes the following steps:
Chlorosulfonation: 1,4-Butanediol is reacted with chlorosulfonic acid to form 4-chlorobutyl sulfonate.
Hydrolysis: The intermediate 4-chlorobutyl sulfonate is then hydrolyzed to produce 4-hydroxybutane-1-sulphonic acid.
Neutralization: Finally, the acid is neutralized with sodium hydroxide to yield sodium 4-hydroxybutane-1-sulphonate.
Industrial Production Methods: In industrial settings, the production of sodium 4-hydroxybutane-1-sulphonate often involves the use of large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-hydroxybutane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions include various sulfonic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Sodium 4-hydroxybutane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: It serves as a buffer in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Research has explored its potential in drug development, particularly for cancer and autoimmune disorders.
Industry: It is utilized in the formulation of detergents, surfactants, and other industrial products
Mechanism of Action
The mechanism by which sodium 4-hydroxybutane-1-sulphonate exerts its effects involves its interaction with various molecular targets and pathways. It can act as a stabilizing agent for proteins and enzymes by forming hydrogen bonds and ionic interactions. Additionally, its sulfonate group can participate in various biochemical pathways, influencing cellular processes and metabolic reactions .
Comparison with Similar Compounds
Sodium 4-hydroxybutane-1-sulfonate can be compared with other similar compounds, such as:
Sodium 4-methylcyclohexane-1-sulfonate: Similar in structure but with a cyclohexane ring.
Sodium 2-(4-hexylphenyl)diazene-1-sulfonate: Contains a diazene group and a hexylphenyl substituent.
Sodium 3-(benzoylamino)-4-hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate: Features a pyrazole ring and benzoylamino group.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of sodium 4-hydroxybutane-1-sulphonate in various research and industrial contexts.
Properties
CAS No. |
31465-25-5 |
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Molecular Formula |
C4H10NaO4S |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
sodium;4-hydroxybutane-1-sulfonate |
InChI |
InChI=1S/C4H10O4S.Na/c5-3-1-2-4-9(6,7)8;/h5H,1-4H2,(H,6,7,8); |
InChI Key |
BKXAWCWTSBWIRG-UHFFFAOYSA-N |
Isomeric SMILES |
C(CCS(=O)(=O)[O-])CO.[Na+] |
SMILES |
C(CCS(=O)(=O)[O-])CO.[Na+] |
Canonical SMILES |
C(CCS(=O)(=O)O)CO.[Na] |
31465-25-5 | |
Synonyms |
4-Hydroxy-1-butanesulfonic Acid Sodium Salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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